molecular formula C16H16N2O2 B11850061 2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile CAS No. 62971-28-2

2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile

Cat. No.: B11850061
CAS No.: 62971-28-2
M. Wt: 268.31 g/mol
InChI Key: KVICBAFZZABMEM-UHFFFAOYSA-N
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Description

2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile is a complex organic compound that features a phthalimide moiety linked to a phenylacetonitrile group. Compounds with phthalimide structures are often used in various chemical and pharmaceutical applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile typically involves the following steps:

    Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Attachment of the Phenylacetonitrile Group: This step may involve a nucleophilic substitution reaction where the phthalimide core reacts with a halogenated phenylacetonitrile under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetonitrile moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic substitution may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology and Medicine

    Pharmaceuticals: Potential use in drug design and development due to its structural features.

    Biological Probes: Could be used in the development of probes for biological studies.

Industry

    Materials Science:

    Agriculture: May be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. In catalysis, it may facilitate the formation or breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler compound with similar structural features.

    Phenylacetonitrile: Shares the phenylacetonitrile moiety.

    N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide ring.

Uniqueness

2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile is unique due to the combination of the phthalimide and phenylacetonitrile groups, which may confer specific reactivity and applications not seen in simpler analogs.

Properties

CAS No.

62971-28-2

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C16H16N2O2/c17-10-9-11-5-7-12(8-6-11)18-15(19)13-3-1-2-4-14(13)16(18)20/h5-8,13-14H,1-4,9H2

InChI Key

KVICBAFZZABMEM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC#N

Origin of Product

United States

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